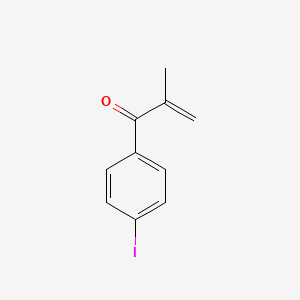
1-(4-Iodophenyl)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-2-methylprop-2-en-1-one is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylprop-2-en-1-one group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodophenyl)-2-methylprop-2-en-1-one typically involves the iodination of a precursor compound, such as 4-iodoacetophenone. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the efficient formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Iodophenyl)-2-methylprop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-2-methylprop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled probe in biological studies, aiding in the visualization of molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets, leading to various biological effects. The iodine atom plays a crucial role in facilitating these interactions, often through halogen bonding or electrophilic aromatic substitution. The compound’s effects are mediated by its ability to modulate specific pathways, such as those involved in cell signaling or metabolic processes .
Comparación Con Compuestos Similares
1-(4-Iodophenyl)piperidin-2-one: Shares the iodophenyl group but differs in the presence of a piperidin-2-one moiety.
4-Iodoacetophenone: Similar structure but lacks the methylprop-2-en-1-one group.
1-(4-Iodophenyl)pyrrole: Contains an iodophenyl group attached to a pyrrole ring
Uniqueness: This combination allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
84598-15-2 |
|---|---|
Fórmula molecular |
C10H9IO |
Peso molecular |
272.08 g/mol |
Nombre IUPAC |
1-(4-iodophenyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C10H9IO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 |
Clave InChI |
HBDWVVNDGWKCAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


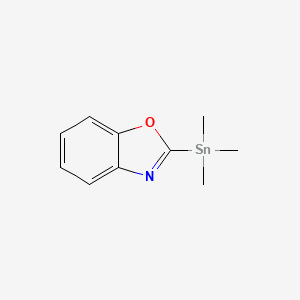
![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
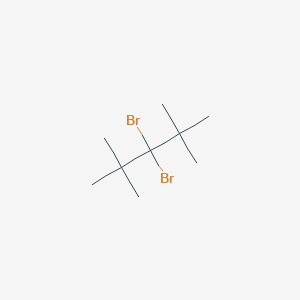
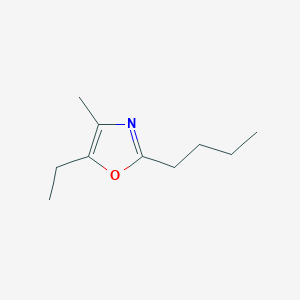
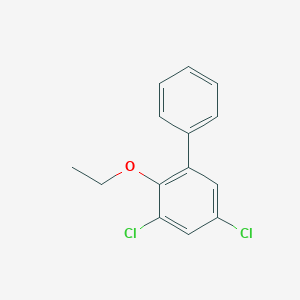
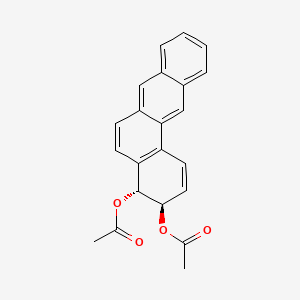


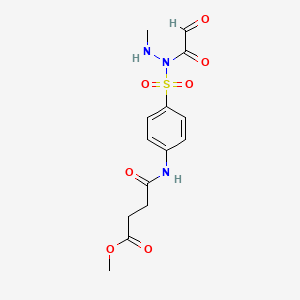


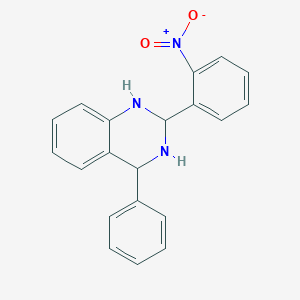
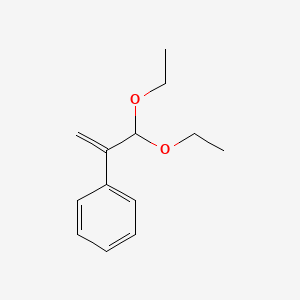
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
